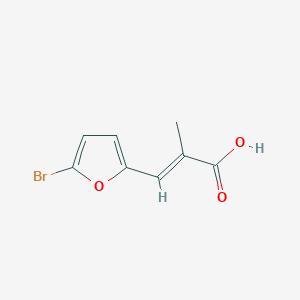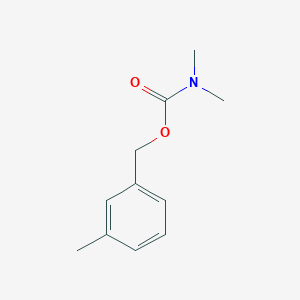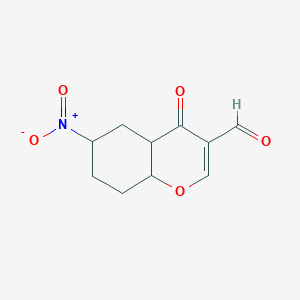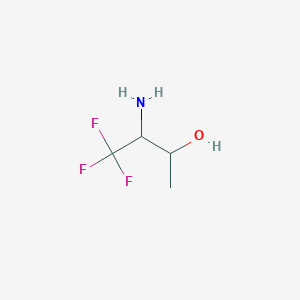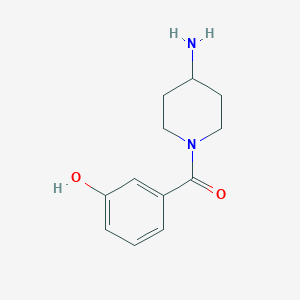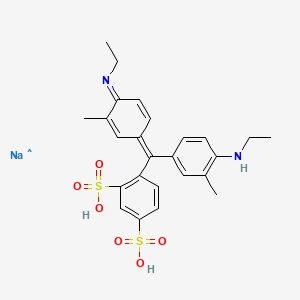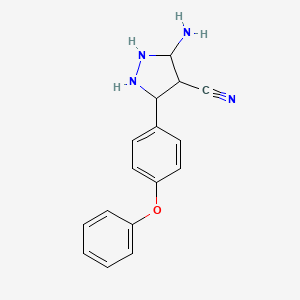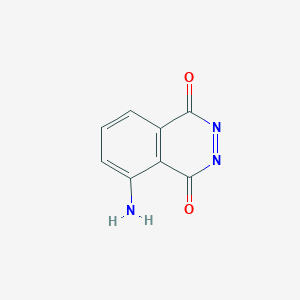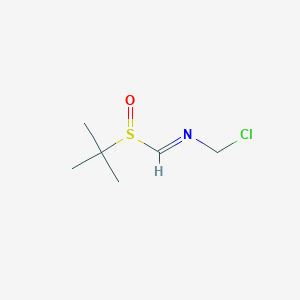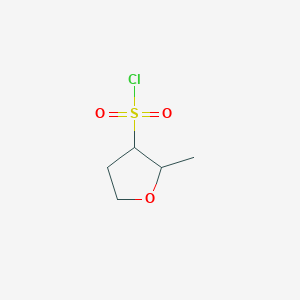![molecular formula C15H21ClN2O2 B12356796 3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12356796.png)
3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride is a chemical compound that belongs to the class of tryptamines. It is known for its hallucinogenic properties and is structurally related to other tryptamines. The compound has a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Alkylation: The indole core is then alkylated with ethylmethylamine to introduce the ethylmethylamino group.
Hydroxylation: The next step involves the hydroxylation of the indole ring to introduce the hydroxyl group at the 4-position.
Acetylation: The hydroxyl group is then acetylated to form the acetate ester.
Formation of Monohydrochloride Salt: Finally, the compound is converted to its monohydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are carried out in large reactors with precise control over temperature, pressure, and other parameters .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tryptamine derivatives.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for potential therapeutic uses in treating mental health disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects primarily through interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The molecular targets include the 5-HT2A receptor, which is known to play a key role in the hallucinogenic effects of tryptamines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-N-methyl-N-ethyltryptamine: Another hallucinogenic tryptamine with similar structural features.
4-Acetoxy-N,N-diethyltryptamine: A compound with similar pharmacological properties but different chemical structure.
4-Hydroxy-N,N-diisopropyltryptamine: Shares similar effects but differs in the alkyl groups attached to the nitrogen atom.
Uniqueness
3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride is unique due to its specific substitution pattern on the indole ring and the presence of the ethylmethylamino group. This structural uniqueness contributes to its distinct pharmacological profile and effects .
Eigenschaften
Molekularformel |
C15H21ClN2O2 |
|---|---|
Molekulargewicht |
296.79 g/mol |
IUPAC-Name |
[3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-4-17(3)9-8-12-10-16-13-6-5-7-14(15(12)13)19-11(2)18;/h5-7,10,16H,4,8-9H2,1-3H3;1H |
InChI-Schlüssel |
ZAAYXHZDJJRJNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


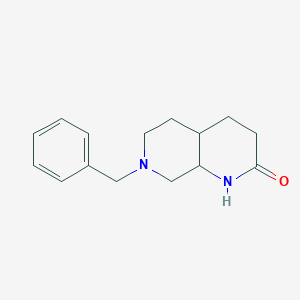
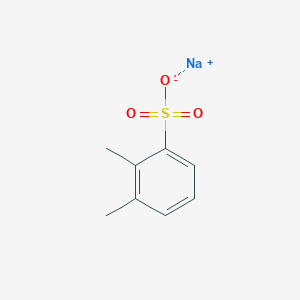
![5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12356721.png)
